molecular formula C7H5ClFNO B6236260 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one CAS No. 1393572-94-5

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one

Cat. No. B6236260
CAS RN: 1393572-94-5
M. Wt: 173.6
InChI Key:
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Description

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one, also known as 4-chloro-3-fluoropyridin-2-yl ethanone, is a compound that has been studied for its potential applications in the field of scientific research. This compound is a colorless liquid at room temperature and is soluble in organic solvents. It has a molar mass of 165.57 g/mol and a melting point of -18 °C. It is commonly used as a starting material in the synthesis of various pharmaceuticals, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.

Scientific Research Applications

1-(1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridin-2-yl)ethan-1-one has been studied for its potential applications in the field of scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, such as anticonvulsants, antidepressants, and anti-inflammatory drugs. It has also been used as an intermediate for the synthesis of other compounds, such as 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridine-2-carboxylic acid and 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridine-2-carboxamide. In addition, this compound has been used as a substrate for the synthesis of various organic compounds, such as esters, amides, and ketones.

Mechanism of Action

The mechanism of action of 1-(1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridin-2-yl)ethan-1-one is not yet fully understood. However, it is believed that this compound acts as an intermediate in the synthesis of other organic compounds, such as esters, amides, and ketones. It is also thought to play a role in the formation of various pharmaceuticals, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridin-2-yl)ethan-1-one are not yet fully understood. However, it is believed that this compound may have some potential therapeutic applications. For example, it has been studied for its potential to act as an anticonvulsant and antidepressant. In addition, it has been studied for its potential to act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

1-(1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridin-2-yl)ethan-1-one has several advantages when used in laboratory experiments. It is a colorless liquid at room temperature, is soluble in organic solvents, and is relatively inexpensive. In addition, it can be synthesized using simple and inexpensive methods. However, this compound is also known to be unstable and can easily decompose when exposed to light or heat.

Future Directions

1-(1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridin-2-yl)ethan-1-one has potential applications in the field of scientific research. Future research should focus on further exploring the potential therapeutic applications of this compound, as well as its potential to act as an intermediate in the synthesis of other organic compounds. In addition, further research should be conducted to determine the mechanism of action of this compound and to develop more efficient and cost-effective methods of synthesis. Finally, research should be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

1-(1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridin-2-yl)ethan-1-one can be synthesized by the reaction of 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-oneluoropyridine and ethanone. The reaction is carried out in an inert atmosphere in the presence of a base, such as sodium hydroxide, in an organic solvent, such as toluene. The reaction is typically conducted at a temperature of 80-90 °C for a period of 1-2 hours. The reaction product is then isolated by distillation and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one involves the introduction of a chloro and a fluoro group onto a pyridine ring, followed by the addition of an ethanone group to the resulting compound.", "Starting Materials": [ "2-chloro-4-fluoropyridine", "ethylmagnesium bromide", "acetyl chloride", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-chloro-4-fluoropyridine is reacted with ethylmagnesium bromide in diethyl ether to form 2-ethyl-4-chloro-3-fluoropyridine.", "Step 2: 2-ethyl-4-chloro-3-fluoropyridine is treated with acetyl chloride in the presence of sodium hydroxide to form 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1393572-94-5

Product Name

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one

Molecular Formula

C7H5ClFNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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